molecular formula C17H17FN4O2S B2552470 7-(4-Fluorophenyl)-1,3-dimethyl-5-propan-2-ylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 852169-57-4

7-(4-Fluorophenyl)-1,3-dimethyl-5-propan-2-ylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No. B2552470
CAS RN: 852169-57-4
M. Wt: 360.41
InChI Key: KIOZJMAHGZBMMR-UHFFFAOYSA-N
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Description

The compound 7-(4-Fluorophenyl)-1,3-dimethyl-5-propan-2-ylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione is a potential chemotherapeutic agent. It is characterized by the presence of a pyrimidine-dione core, substituted with various functional groups that contribute to its biological activity. The compound's structure suggests that it may interact with biological targets through various modes of action, potentially inhibiting the proliferation of cancer cells.

Synthesis Analysis

Although the exact synthesis of this compound is not detailed in the provided papers, a related compound with a pyrazolo[1,5-a]pyrimidine core has been synthesized through a multi-step process. This process involves the condensation of dimethylamine with a pyrazolo[1,5-a]pyrimidine derivative, followed by cyclization and saponification steps . It is reasonable to infer that a similar synthetic strategy could be applied to the compound , with appropriate modifications to the starting materials and reaction conditions to accommodate the different core structure and substituents.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with a pyrimidine-dione core that is substituted with a 4-fluorophenyl group, a dimethyl group, and a propan-2-ylsulfanyl group. The presence of these groups can significantly influence the compound's electronic properties and molecular geometry. Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), can provide insights into the energy, geometrical structure, and vibrational wavenumbers of such a compound . These calculations are essential for understanding how the compound interacts at the molecular level, which is crucial for its potential use as a chemotherapeutic agent.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from its electronic properties, which include frontier orbitals and band gap energies. These properties, which can be calculated using the Time-Dependent Density Functional Theory (TD-DFT) approach, are indicative of how the compound might participate in chemical reactions. For instance, a smaller band gap suggests a higher reactivity, which could be relevant in the context of its interaction with biological targets . Additionally, Natural Bond Orbital (NBO) analysis can shed light on charge transfer within the molecule, further informing its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as electric dipole moment, polarizability, and static hyperpolarizability, are important for predicting its behavior in different environments, including biological systems. These properties can be investigated through computational methods and are essential for understanding the compound's potential as a drug candidate. The compound's spectroscopic properties, such as its FT-IR and FT-Raman spectra, provide additional information about its molecular vibrations, which are related to its structure and bonding . Thermo-dynamical properties calculated from quantum chemical methods can also provide valuable information about the stability and reactivity of the compound under various conditions.

Scientific Research Applications

Crystallographic Studies

Research on structurally similar compounds has revealed insights into their molecular and crystal structures. For instance, molecules of 1,3-dimethyl-7-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and other derivatives demonstrate how paired C-H...O hydrogen bonds and pi-pi stacking interactions contribute to their crystal structures. These interactions are essential for understanding the physicochemical properties and potential drug interactions of these compounds (Trilleras et al., 2009).

Synthesis and Characterization

The synthesis and characterization of fluorinated and iodinated pyrrolopyrimidines have been developed for PET/SPECT imaging of the CRF1 receptor, demonstrating the potential for these compounds in diagnostic imaging. This research underscores the importance of functionalizing pyrimidine derivatives for medical applications (Martarello et al., 2001).

Biological Activity

A series of pyrimidine derivatives linked with morpholinophenyl groups have been synthesized and tested for their larvicidal activity, highlighting the potential of these compounds in developing new insecticides or antiparasitic agents. This work exemplifies how structural modifications of the pyrimidine core can lead to significant biological activities (Gorle et al., 2016).

Anticancer and Antibacterial Activity

The study of pyrimidine diones and their derivatives reveals potent antibacterial and anticancer activities. By synthesizing and testing a range of these compounds, researchers have identified several with promising therapeutic indices against specific cancer cell lines and bacteria. This research path could pave the way for new treatments for cancer and infectious diseases (Aremu et al., 2017).

Future Directions

The aim of ongoing research is to discuss the synthetic significance of pyrimido[4,5-d]pyrimidines and to establish the biological characteristics of this class of compounds . This will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

properties

IUPAC Name

7-(4-fluorophenyl)-1,3-dimethyl-5-propan-2-ylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2S/c1-9(2)25-15-12-14(21(3)17(24)22(4)16(12)23)19-13(20-15)10-5-7-11(18)8-6-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOZJMAHGZBMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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